2-[(3,4,5-trihydroxy-2H-3,4,5,6-tetrahydropyran-2-yl)amino]-2H-3,4,5,6-tetrahy dropyran-3,4,5-triol
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Overview
Description
(2R,2’R,3R,3’R,4S,4’S,5R,5’R)-2,2’-Azanediylbis(tetrahydro-2H-pyran-3,4,5-triol): is a complex organic compound characterized by its multiple hydroxyl groups and tetrahydropyran rings. This compound is notable for its intricate structure, which includes multiple chiral centers, making it a subject of interest in stereochemistry and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,2’R,3R,3’R,4S,4’S,5R,5’R)-2,2’-Azanediylbis(tetrahydro-2H-pyran-3,4,5-triol) typically involves the use of carbohydrate precursors. The process often includes the protection of hydroxyl groups, selective oxidation, and subsequent reduction steps. Common reagents used in these reactions include protecting groups such as acetals and ketals, oxidizing agents like PCC (Pyridinium chlorochromate) , and reducing agents such as sodium borohydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and complex synthesis. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, including the use of continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
Types of Reactions
(2R,2’R,3R,3’R,4S,4’S,5R,5’R)-2,2’-Azanediylbis(tetrahydro-2H-pyran-3,4,5-triol): can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Nucleophilic substitution reactions at the hydroxyl groups.
Common Reagents and Conditions
Oxidizing Agents: PCC, .
Reducing Agents: Sodium borohydride, .
Substitution Reagents: for converting hydroxyl groups to chlorides, followed by nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones , while reduction can regenerate the original hydroxyl groups.
Scientific Research Applications
(2R,2’R,3R,3’R,4S,4’S,5R,5’R)-2,2’-Azanediylbis(tetrahydro-2H-pyran-3,4,5-triol): has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in and .
Medicine: Investigated for its potential therapeutic effects, including and properties.
Industry: Utilized in the development of and .
Mechanism of Action
The mechanism by which (2R,2’R,3R,3’R,4S,4’S,5R,5’R)-2,2’-Azanediylbis(tetrahydro-2H-pyran-3,4,5-triol) exerts its effects is not fully understood. it is believed to interact with specific enzymes and receptors in biological systems, modulating various biochemical pathways . Its multiple hydroxyl groups allow for hydrogen bonding and electrostatic interactions , which are crucial for its activity.
Comparison with Similar Compounds
Similar Compounds
- (2R,3R,4S,5R)-2-(Hydroxymethyl)-6-[3-[3-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropoxy]propoxy]oxane-3,4,5-triol
- (2R,2’R,3R,3’R,4S,4’S,5R,5’R,6R,6’R)-6,6’-((2,2-dipropylpropane-1,3-diyl)bis(oxy))bis(2-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol)
Uniqueness
The uniqueness of (2R,2’R,3R,3’R,4S,4’S,5R,5’R)-2,2’-Azanediylbis(tetrahydro-2H-pyran-3,4,5-triol) lies in its specific stereochemistry and functional groups , which confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-[(3,4,5-trihydroxyoxan-2-yl)amino]oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO8/c12-3-1-18-9(7(16)5(3)14)11-10-8(17)6(15)4(13)2-19-10/h3-17H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQLRJPDYLYTMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)NC2C(C(C(CO2)O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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